molecular formula C64H133N5O11S B12744825 N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea CAS No. 68954-56-3

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea

Cat. No.: B12744825
CAS No.: 68954-56-3
M. Wt: 1180.8 g/mol
InChI Key: IKJHPWLBRXXDRI-UHFFFAOYSA-N
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Description

N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea: is a complex compound composed of multiple functional groups and chemical entities. Each component contributes to the overall properties and potential applications of the compound. This article will delve into the various aspects of this compound, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • N’-(2-aminoethyl)ethane-1,2-diamine

  • Dimethyl Sulfate

      Synthetic Route: Dimethyl sulfate is typically synthesized by the esterification of sulfuric acid with methanol. The reaction is carried out under controlled conditions to prevent the formation of by-products.

      Industrial Production: Industrial production involves the continuous distillation of the reaction mixture to obtain pure dimethyl sulfate.

  • 2,3-di(octadecanoyloxy)propyl octadecanoate

      Synthetic Route: This compound is synthesized by the esterification of glycerol with octadecanoic acid (stearic acid) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

      Industrial Production: The industrial process involves the use of high-purity reactants and continuous removal of water to drive the reaction to completion.

  • Urea

      Synthetic Route: Urea is synthesized by the reaction of ammonia with carbon dioxide under high pressure and temperature conditions.

      Industrial Production: The industrial production of urea involves the use of the Bosch-Meiser urea process, which is highly efficient and widely used in the fertilizer industry.

Chemical Reactions Analysis

Types of Reactions

  • N’-(2-aminoethyl)ethane-1,2-diamine

  • Dimethyl Sulfate

      Methylation: Dimethyl sulfate is a strong methylating agent and can methylate a wide range of nucleophiles, including amines, alcohols, and phenols.

      Hydrolysis: It can be hydrolyzed to form methanol and sulfuric acid.

  • 2,3-di(octadecanoyloxy)propyl octadecanoate

      Ester Hydrolysis: This compound can undergo hydrolysis in the presence of acids or bases to form glycerol and octadecanoic acid.

      Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.

  • Urea

      Hydrolysis: Urea can be hydrolyzed to form ammonia and carbon dioxide.

      Condensation: It can undergo condensation reactions with aldehydes and ketones to form various condensation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl halides.

    Methylation: Dimethyl sulfate is used as the methylating agent.

    Hydrolysis: Acidic or basic conditions are used for hydrolysis reactions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.

Scientific Research Applications

N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea involves multiple pathways:

  • N’-(2-aminoethyl)ethane-1,2-diamine

  • Dimethyl Sulfate

    • Methylates nucleophiles by transferring a methyl group.
    • Hydrolyzes to form methanol and sulfuric acid.
  • 2,3-di(octadecanoyloxy)propyl octadecanoate

    • Undergoes hydrolysis to release glycerol and octadecanoic acid.
    • Acts as a surfactant by reducing surface tension.
  • Urea

    • Hydrolyzes to form ammonia and carbon dioxide.
    • Acts as a nitrogen source in biological systems.

Comparison with Similar Compounds

N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea: can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

  • Uniqueness

    • The combination of multiple functional groups in a single compound provides unique reactivity and versatility.
    • The presence of both hydrophilic and hydrophobic groups allows for diverse applications in various fields.

This comprehensive article provides an in-depth look at N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

68954-56-3

Molecular Formula

C64H133N5O11S

Molecular Weight

1180.8 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea

InChI

InChI=1S/C57H110O6.C4H13N3.C2H6O4S.CH4N2O/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;5-1-3-7-4-2-6;1-5-7(3,4)6-2;2-1(3)4/h54H,4-53H2,1-3H3;7H,1-6H2;1-2H3;(H4,2,3,4)

InChI Key

IKJHPWLBRXXDRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)OC.C(CNCCN)N.C(=O)(N)N

Origin of Product

United States

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